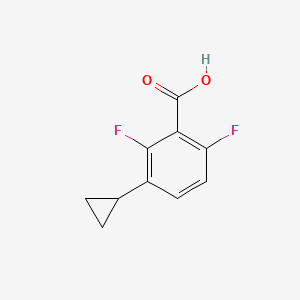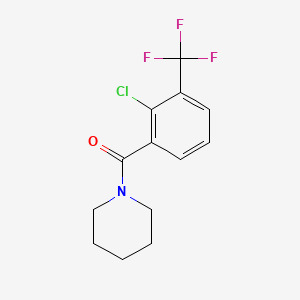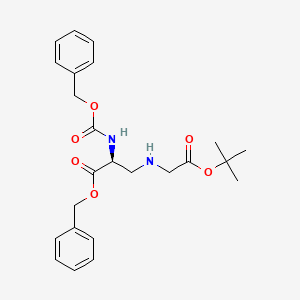
Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis may include benzyl chloride, tert-butyl bromoacetate, and various coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). Reaction conditions often involve the use of organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), and nucleophiles like amines and alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action require advanced techniques such as molecular docking, enzyme assays, and cellular studies.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-aminopropanoate
- Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate
- Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-oxoethyl)amino)propanoate
Uniqueness
Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate is unique due to the presence of both benzyloxycarbonyl and tert-butoxy groups, which confer specific chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it distinct from similar compounds.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies on its synthesis, reactions, and mechanism of action will continue to uncover new insights and applications for this compound.
Propiedades
Fórmula molecular |
C24H30N2O6 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
benzyl (2S)-3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C24H30N2O6/c1-24(2,3)32-21(27)15-25-14-20(22(28)30-16-18-10-6-4-7-11-18)26-23(29)31-17-19-12-8-5-9-13-19/h4-13,20,25H,14-17H2,1-3H3,(H,26,29)/t20-/m0/s1 |
Clave InChI |
FFENNULQOFLGKI-FQEVSTJZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CNC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)CNCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


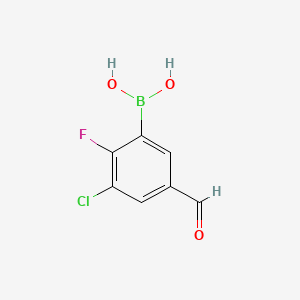
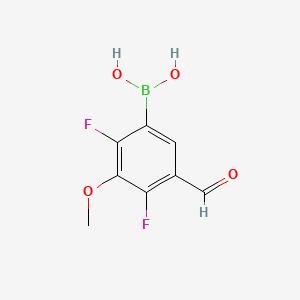
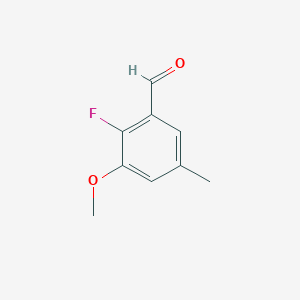

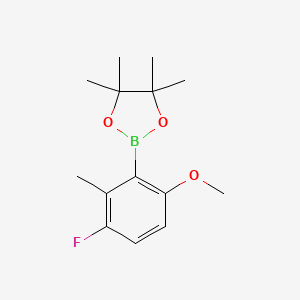

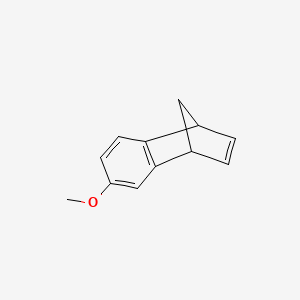
![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[azetidine-3,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14027452.png)
![5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]propyl]pentanamide](/img/structure/B14027456.png)



